molecular formula C13H21Cl2N3O B2424121 N-phenyl-3-(piperazin-1-yl)propanamide dihydrochloride CAS No. 1322604-63-6

N-phenyl-3-(piperazin-1-yl)propanamide dihydrochloride

Cat. No.: B2424121
CAS No.: 1322604-63-6
M. Wt: 306.23
InChI Key: ALWIMBAXWJSIEY-UHFFFAOYSA-N
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Description

N-phenyl-3-(piperazin-1-yl)propanamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a phenyl group attached to a piperazine ring, which is further connected to a propanamide moiety. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(piperazin-1-yl)propanamide dihydrochloride typically involves the coupling of an aromatic amine with a propanoyl chloride derivative, followed by the introduction of the piperazine moiety. One common method includes the reaction of 3-bromopropanoyl chloride with aniline in the presence of a base to form the intermediate N-phenyl-3-bromopropanamide. This intermediate is then reacted with piperazine to yield N-phenyl-3-(piperazin-1-yl)propanamide. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(piperazin-1-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

N-phenyl-3-(piperazin-1-yl)propanamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-3-(piperazin-1-yl)propanamide dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes by forming an enzyme-inhibitor complex, thereby blocking the enzyme’s activity. Additionally, it may interact with receptors in the nervous system, affecting neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-3-(piperazin-1-yl)propanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

N-phenyl-3-piperazin-1-ylpropanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c17-13(15-12-4-2-1-3-5-12)6-9-16-10-7-14-8-11-16;;/h1-5,14H,6-11H2,(H,15,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWIMBAXWJSIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(=O)NC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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